Ethyl 2-(4-amino-3-chlorophenoxy)acetate
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Overview
Description
Ethyl 2-(4-amino-3-chlorophenoxy)acetate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-3-chlorophenoxy)acetate typically involves the alkylation of 4-amino-3-chlorophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-3-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-3-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-nitro-3-chlorophenoxy)acetate: Similar structure but with a nitro group instead of an amino group.
Ethyl 2-(4-amino-3-bromophenoxy)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-amino-3-methylphenoxy)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(4-amino-3-chlorophenoxy)acetate is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3-chlorophenoxy)acetate |
InChI |
InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 |
InChI Key |
PSEULCJHKNCOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
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